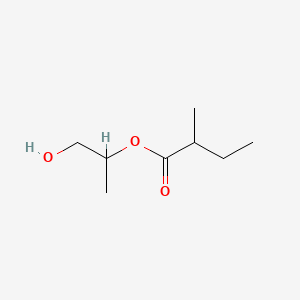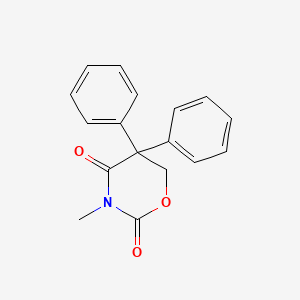
Carbamic acid, ((1S,2S)-3-((2S,5'S)-4-((1R)-2-((1,1-dimethylethyl)amino)-2-oxo-1-(phenylmethyl)ethyl)-2,3,4',5'-tetrahydro-2-(2-methylpropyl)-3,4'-dioxo-5'-(phenylmethyl)(2,3'-bi-1H-pyrrol)-5'-yl)-2-hydroxy-1-(phenylmethyl)propyl)-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, ((1S,2S)-3-((2S,5’S)-4-((1R)-2-((1,1-dimethylethyl)amino)-2-oxo-1-(phenylmethyl)ethyl)-2,3,4’,5’-tetrahydro-2-(2-methylpropyl)-3,4’-dioxo-5’-(phenylmethyl)(2,3’-bi-1H-pyrrol)-5’-yl)-2-hydroxy-1-(phenylmethyl)propyl)-, 1,1-dimethylethyl ester is a complex organic compound with a multifaceted structure. It is characterized by multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This step often involves cyclization reactions using appropriate starting materials.
Introduction of Functional Groups: Various functional groups such as hydroxyl, amino, and ester groups are introduced through specific reactions.
Chiral Resolution: The compound’s chiral centers require careful resolution to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions.
Biology
In biology, it may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly in drug design and development.
Industry
In industry, it may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in specific reactions.
Wirkmechanismus
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Its multiple functional groups allow it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic Acid Derivatives: Compounds with similar structures but different functional groups.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring and various substituents.
Uniqueness
This compound’s uniqueness lies in its complex structure, multiple chiral centers, and diverse functional groups, making it a valuable subject of study in multiple scientific disciplines.
Eigenschaften
| 173091-96-8 | |
Molekularformel |
C47H60N4O6 |
Molekulargewicht |
777.0 g/mol |
IUPAC-Name |
tert-butyl N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C47H60N4O6/c1-31(2)26-47(40(53)36(29-49-47)35(42(55)51-44(3,4)5)24-32-18-12-9-13-19-32)37-30-48-46(41(37)54,27-34-22-16-11-17-23-34)28-39(52)38(25-33-20-14-10-15-21-33)50-43(56)57-45(6,7)8/h9-23,29-31,35,38-39,48-49,52H,24-28H2,1-8H3,(H,50,56)(H,51,55)/t35-,38+,39+,46+,47+/m1/s1 |
InChI-Schlüssel |
KGZKIRZIJFSCNJ-XSKDOPQLSA-N |
Isomerische SMILES |
CC(C)C[C@@]1(C(=O)C(=CN1)[C@@H](CC2=CC=CC=C2)C(=O)NC(C)(C)C)C3=CN[C@@](C3=O)(CC4=CC=CC=C4)C[C@@H]([C@H](CC5=CC=CC=C5)NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(C)CC1(C(=O)C(=CN1)C(CC2=CC=CC=C2)C(=O)NC(C)(C)C)C3=CNC(C3=O)(CC4=CC=CC=C4)CC(C(CC5=CC=CC=C5)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)



